molecular formula C10H11NO2 B3350742 3-Hydroxy-2,3-dimethyl-2,3-dihydro-1H-isoindol-1-one CAS No. 29879-71-8

3-Hydroxy-2,3-dimethyl-2,3-dihydro-1H-isoindol-1-one

Cat. No. B3350742
CAS RN: 29879-71-8
M. Wt: 177.2 g/mol
InChI Key: MISNTQJLWCAVKQ-UHFFFAOYSA-N
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Description

3-Hydroxy-2,3-dimethyl-2,3-dihydro-1H-isoindol-1-one, also known as H-DIM-Δ^2, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This isoindolinone derivative has been found to exhibit various biochemical and physiological effects, making it a promising candidate for future drug development.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,3-dimethyl-2,3-dihydro-1H-isoindol-1-oneΔ^2 is not fully understood, but it is believed to involve the modulation of various signaling pathways. 3-Hydroxy-2,3-dimethyl-2,3-dihydro-1H-isoindol-1-oneΔ^2 has been found to activate the JNK and p38 MAPK pathways, which are involved in apoptosis and inflammation. 3-Hydroxy-2,3-dimethyl-2,3-dihydro-1H-isoindol-1-oneΔ^2 has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
3-Hydroxy-2,3-dimethyl-2,3-dihydro-1H-isoindol-1-oneΔ^2 has been found to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant properties. 3-Hydroxy-2,3-dimethyl-2,3-dihydro-1H-isoindol-1-oneΔ^2 has also been found to reduce oxidative stress and improve mitochondrial function.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Hydroxy-2,3-dimethyl-2,3-dihydro-1H-isoindol-1-oneΔ^2 in lab experiments is its relatively low toxicity compared to other compounds. However, one limitation is the lack of clinical data on its safety and efficacy in humans.

Future Directions

There are several future directions for the research and development of 3-Hydroxy-2,3-dimethyl-2,3-dihydro-1H-isoindol-1-oneΔ^2. One direction is the optimization of its synthesis method to improve yield and purity. Another direction is the investigation of its potential therapeutic properties in other diseases, such as diabetes and cardiovascular disease. Additionally, the development of 3-Hydroxy-2,3-dimethyl-2,3-dihydro-1H-isoindol-1-oneΔ^2 derivatives with improved pharmacological properties is another potential direction for future research.

Scientific Research Applications

3-Hydroxy-2,3-dimethyl-2,3-dihydro-1H-isoindol-1-oneΔ^2 has been extensively studied for its potential therapeutic properties in various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, 3-Hydroxy-2,3-dimethyl-2,3-dihydro-1H-isoindol-1-oneΔ^2 has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In Alzheimer's disease research, 3-Hydroxy-2,3-dimethyl-2,3-dihydro-1H-isoindol-1-oneΔ^2 has been found to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. 3-Hydroxy-2,3-dimethyl-2,3-dihydro-1H-isoindol-1-oneΔ^2 has also been found to exhibit anti-inflammatory properties, making it a potential treatment for inflammatory diseases.

properties

IUPAC Name

3-hydroxy-2,3-dimethylisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-10(13)8-6-4-3-5-7(8)9(12)11(10)2/h3-6,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISNTQJLWCAVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C(=O)N1C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20498248
Record name 3-Hydroxy-2,3-dimethyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29879-71-8
Record name 3-Hydroxy-2,3-dimethyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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